molecular formula C17H13N5O B3019648 (2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile CAS No. 339106-24-0

(2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile

Cat. No.: B3019648
CAS No.: 339106-24-0
M. Wt: 303.325
InChI Key: OGYVELXENMIZSV-ZHACJKMWSA-N
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Description

(2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzonitrile with 3-oxo-3,4-dihydroquinoxaline under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities and protein interactions.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its quinoxaline core is known for its antimicrobial and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler compound with a similar core structure.

    2-Aminobenzonitrile: A precursor in the synthesis of the target compound.

    3-Oxo-3,4-dihydroquinoxaline: Another precursor used in the synthesis.

Uniqueness

(2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-9-11(10-20-13-6-2-1-5-12(13)19)16-17(23)22-15-8-4-3-7-14(15)21-16/h1-8,10,20H,19H2,(H,22,23)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYVELXENMIZSV-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC=C(C#N)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N)N/C=C(\C#N)/C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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